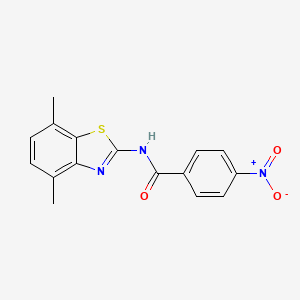

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide

Description

Properties

IUPAC Name |

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3S/c1-9-3-4-10(2)14-13(9)17-16(23-14)18-15(20)11-5-7-12(8-6-11)19(21)22/h3-8H,1-2H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAAHDWRDLBYJTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide typically involves the reaction of 4,7-dimethyl-1,3-benzothiazol-2-amine with 4-nitrobenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The benzothiazole ring can participate in electrophilic substitution reactions, where substituents can be introduced at specific positions on the ring.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.

Major Products Formed

Reduction: The major product formed is N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-aminobenzamide.

Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.

Scientific Research Applications

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a fluorescent probe due to the benzothiazole moiety.

Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments

Mechanism of Action

The mechanism of action of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interference with cellular processes. The benzothiazole moiety is known to interact with various biological targets, which may contribute to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Observations :

- Electron Effects : The nitro group in the target compound is a stronger electron-withdrawing group compared to sulfonyl or methoxy substituents in analogues, influencing reaction kinetics (e.g., electrophilic substitution) .

- Solubility : Dimethoxy substituents (as in ) increase hydrophilicity, whereas methyl groups (target compound) enhance lipophilicity, affecting bioavailability.

Spectral Characterization

- IR Spectroscopy :

- The target compound’s nitro group exhibits strong asymmetric and symmetric stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹). This contrasts with sulfonyl (1150–1250 cm⁻¹) or methoxy (~2850 cm⁻¹) absorptions in analogues .

- Absence of C=O bands in triazole derivatives (e.g., ) confirms cyclization, unlike the target’s distinct amide C=O stretch (~1680 cm⁻¹).

- NMR :

Biological Activity

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following characteristics:

- Molecular Formula : C15H14N4O2S

- Molecular Weight : 314.36 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The structure features a benzothiazole moiety substituted with a nitro group and an amide functional group, which is essential for its biological activity.

The primary mechanism of action for this compound is believed to involve the inhibition of specific enzymes and pathways critical for cell survival and proliferation.

- Enzyme Inhibition : This compound has shown to inhibit various kinases involved in cancer cell signaling pathways. For example, it may target the AKT and ERK pathways, which are crucial for cell growth and survival.

- Antimicrobial Activity : It has demonstrated significant antimicrobial properties against various bacterial strains, likely through disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays using human cancer cell lines have shown promising results:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A431 (epidermoid carcinoma) | 5.0 | Induces apoptosis and inhibits cell migration |

| A549 (lung carcinoma) | 3.5 | Disrupts AKT/ERK signaling pathways |

| H1299 (non-small cell lung cancer) | 4.0 | Promotes cell cycle arrest |

These results suggest that this compound could be a candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 10 μg/mL |

| Staphylococcus aureus | 5 μg/mL |

| Mycobacterium tuberculosis | 7 μg/mL |

These findings indicate that this compound possesses significant antibacterial activity, particularly against pathogenic bacteria.

Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers synthesized several benzothiazole derivatives and evaluated their anticancer efficacy. Among these derivatives, this compound was found to significantly inhibit the proliferation of A431 and A549 cells through apoptosis induction and inhibition of migration . The study utilized flow cytometry to analyze cell cycle progression and Western blotting to assess protein expression related to apoptosis pathways.

Study 2: Antibacterial Activity

Another investigation assessed the antibacterial properties of this compound against various bacterial strains. The compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study suggested that the mechanism involved disruption of bacterial membrane integrity and inhibition of essential metabolic functions .

Q & A

Q. What are the optimal synthetic routes for N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide, and how can reaction conditions be optimized?

The compound is typically synthesized via amide coupling between 4-nitrobenzoyl chloride and a substituted benzothiazol-2-amine. For example, a similar derivative, N-(3-chlorophenethyl)-4-nitrobenzamide, was synthesized by reacting 4-nitrobenzoyl chloride with 2-(3-chlorophenyl)ethan-1-amine in pyridine under reflux, followed by purification via column chromatography . Optimization involves controlling stoichiometry (1:1 molar ratio), solvent choice (e.g., pyridine or DMF), and reaction time (overnight stirring). Yield improvements (up to 90%) are achieved by using anhydrous conditions and activating agents like HOBt/DCC in carbodiimide-mediated couplings .

Q. Which spectroscopic techniques are critical for structural characterization, and what key spectral markers should researchers prioritize?

- 1H/13C NMR : Confirm amide bond formation (δ ~8.95 ppm for NH in DMSO-d6) and aromatic protons (δ 8.3–7.3 ppm for nitrobenzene and benzothiazole moieties). Substituent effects (e.g., methyl groups at positions 4 and 7 of benzothiazole) shift proton resonances predictably .

- HRMS : Validate molecular ion peaks (e.g., [M+H]+ at m/z 305.0688 for N-(3-chlorophenethyl)-4-nitrobenzamide) and fragmentation pathways (e.g., loss of NO• radical, m/z 120) .

- UV-Vis : Identify π→π* transitions (λmax ~239–290 nm) for nitroaromatic systems .

Q. How are solubility and stability profiles determined for this compound, and what solvent systems are recommended for biological assays?

Solubility is assessed in DMSO (primary stock) and aqueous buffers (e.g., PBS with <1% DMSO). Stability studies use HPLC or LC-MS to monitor degradation under physiological conditions (37°C, pH 7.4). For analogs like N-(3-chlorophenethyl)-4-nitrobenzamide, DMSO is preferred due to low aqueous solubility (<0.6 µg/mL) .

Advanced Research Questions

Q. What experimental designs are recommended to evaluate enzyme inhibitory activity, and how can structure-activity relationships (SAR) be elucidated?

- In vitro enzyme assays : Use recombinant enzymes (e.g., acetylcholinesterase or kinase targets) with substrates like acetylthiocholine, monitored via spectrophotometry (e.g., Ellman’s method at 412 nm). IC50 values are calculated using dose-response curves (1–100 µM) .

- SAR strategies : Systematic substitution of benzothiazole (e.g., methyl vs. methoxy groups) and nitrobenzamide regions. For example, 4,7-dimethyl substitution on benzothiazole enhances lipophilicity and target binding compared to unsubstituted analogs .

Q. How can X-ray crystallography resolve structural ambiguities, and what challenges arise during refinement?

- Data collection : High-resolution (<1.0 Å) datasets collected at synchrotrons improve electron density maps. For benzothiazole derivatives, intermolecular hydrogen bonds (e.g., N–H⋯N) stabilize crystal packing .

- Refinement : SHELXL is preferred for small-molecule refinement. Challenges include disordered nitro groups or solvent molecules, addressed using ISOR/SADI restraints. R1 values <5% indicate reliable models .

Q. What mechanistic insights can be gained from mass spectrometry fragmentation pathways?

ESI-MS/MS reveals dissociation patterns:

- Pathway 1 : Amide bond cleavage generates (4-nitrobenzylidyne)oxonium (m/z 150) .

- Pathway 2 : Sigma bond rupture yields 4-nitrobenzamidic cation (m/z 167) and chlorophenethyl fragments (m/z 139). NO• radical loss (m/z 120) indicates nitro group lability under ionization .

Q. How should researchers address contradictions in biological activity data across studies?

- Reproducibility checks : Validate assay conditions (e.g., ATP concentration in kinase assays) and compound purity (HPLC ≥95%).

- Meta-analysis : Compare data from structurally similar compounds (e.g., antitumor activity of N-(3-chlorophenethyl)-4-nitrobenzamide vs. neurotropic effects in SR 48,968 derivatives) .

- Computational modeling : Dock the compound into target proteins (e.g., using AutoDock Vina) to reconcile divergent IC50 values with binding modes .

Q. What strategies optimize pharmacokinetic properties, such as metabolic stability or blood-brain barrier penetration?

- LogP adjustments : Introduce polar groups (e.g., morpholine) to reduce LogP >3.0, improving aqueous solubility .

- Prodrug approaches : Mask nitro groups as amines (e.g., via catalytic hydrogenation) to enhance stability in hepatic microsomal assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.